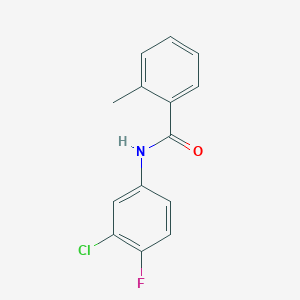

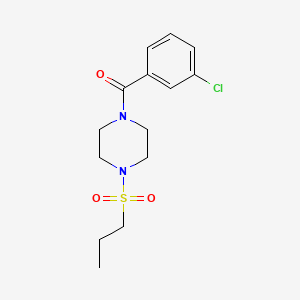

N-(3-chloro-4-fluorophenyl)-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(3-chloro-4-fluorophenyl)-2-methylbenzamide involves several steps, including acylation reactions and the use of specific reagents to introduce the chloro and fluoro groups at designated positions on the benzene ring. While specific details on the synthesis of N-(3-chloro-4-fluorophenyl)-2-methylbenzamide were not directly found, related compounds such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide and derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and characterized, indicating a complex process that often involves the use of NMR, MS, IR, and X-ray diffraction methods for characterization (He et al., 2014); (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Molecular structure analysis of related compounds to N-(3-chloro-4-fluorophenyl)-2-methylbenzamide, through X-ray crystallography and DFT calculations, reveals detailed information about bond lengths, bond angles, and the overall conformation of the molecules. For instance, studies on compounds like N-3-hydroxyphenyl-4-methoxybenzamide have shown how intermolecular interactions influence the molecular geometry, highlighting the importance of dimerization and crystal packing on the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

N-(3-chloro-4-fluorophenyl)-2-methylbenzamide participates in various chemical reactions, showcasing its reactivity and the potential for derivatization. For example, iron-catalyzed, fluoroamide-directed C-H fluorination indicates the compound's capability to undergo selective fluorine transfer, producing fluorides in high yield, demonstrating broad substrate scope and functional group tolerance (Groendyke et al., 2016).

Physical Properties Analysis

While specific physical properties of N-(3-chloro-4-fluorophenyl)-2-methylbenzamide were not detailed, related compounds exhibit interesting physical characteristics, such as crystal packing stabilized by hydrogen bonds and π-π stacking interactions, which are crucial for understanding the compound's solubility, stability, and potential applications (Gao Yu, 2014).

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-fluorophenyl)-2-methylbenzamide, such as its reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are inferred from studies on similar compounds. For instance, N-fluorobenzamide-directed formal [4+2] cycloaddition reactions with maleic anhydride showcase the ability to form fluorescent aminonaphthalic anhydrides, indicating a pathway for creating novel fluorescent markers or therapeutic agents (Lu et al., 2022).

科学的研究の応用

Fluoroamide-Directed C-H Fluorination

A study by Groendyke, AbuSalim, and Cook (2016) on "Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination" demonstrates a methodology for the selective fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This process shows broad substrate scope and functional group tolerance, potentially applicable to compounds like "N-(3-chloro-4-fluorophenyl)-2-methylbenzamide" for functionalization or modification purposes (Groendyke, AbuSalim, & Cook, 2016).

Photocatalytic Degradation Applications

Torimoto, Ito, Kuwabata, and Yoneyama (1996) explored the photocatalytic degradation of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2-loaded adsorbents. The study highlights the potential of utilizing adsorbent supports to enhance the rate of mineralization and reduce concentration of toxic intermediates in the degradation processes. This indicates a possible research application of "N-(3-chloro-4-fluorophenyl)-2-methylbenzamide" in environmental cleanup or degradation studies (Torimoto et al., 1996).

Aromatic Amides as Insect Repellents

Garud, Ganesan, Prakash, Vijayaraghavan, and Shinde (2011) investigated the behavioral responses and bioefficacy of substituted aromatic amides as repellents against Aedes aegypti mosquitoes. This study suggests potential research applications of "N-(3-chloro-4-fluorophenyl)-2-methylbenzamide" in developing new insect repellent formulations or studying insect behavior (Garud et al., 2011).

Antimicrobial Activity

Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial activity. Research into similar compounds could explore "N-(3-chloro-4-fluorophenyl)-2-methylbenzamide" for its potential antimicrobial properties or as a lead compound for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c1-9-4-2-3-5-11(9)14(18)17-10-6-7-13(16)12(15)8-10/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEGANVGIXQNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5507719.png)

![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)

![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)

![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)

![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)